molecular formula C18H14ClNO3S2 B4839344 5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4839344
M. Wt: 391.9 g/mol
InChI Key: LLODAVMLOQEJTO-MHWRWJLKSA-N
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Description

5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with dimethoxyphenyl and chlorophenyl groups. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S2/c1-22-14-7-8-15(23-2)11(9-14)10-16-17(21)20(18(24)25-16)13-5-3-12(19)4-6-13/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLODAVMLOQEJTO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-chlorophenylthiourea in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the aromatic rings, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures (25-50°C).

    Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures (0-25°C).

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation; varying temperatures depending on the reaction.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Studied for its potential as a therapeutic agent due to its biological activities.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: Such as proteases or kinases, which are involved in critical biological processes.

    Interaction with DNA: Binding to DNA and interfering with replication or transcription processes.

    Modulation of signaling pathways: Affecting pathways involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Thiazoles: Compounds with a thiazole ring, which is structurally related to thiazolidinones.

    Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.

Uniqueness

5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both dimethoxyphenyl and chlorophenyl groups enhances its potential for diverse applications in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
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5-[(2,5-Dimethoxyphenyl)methylene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

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